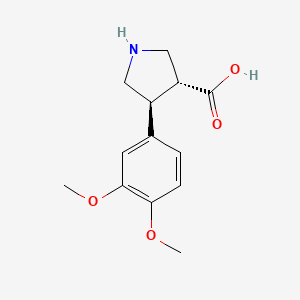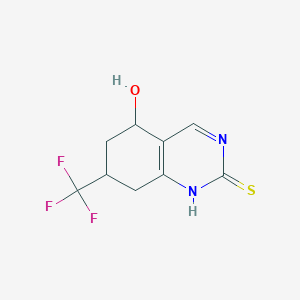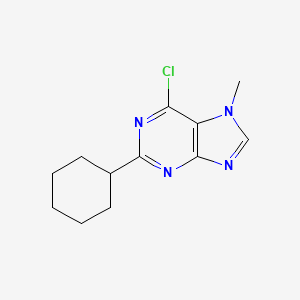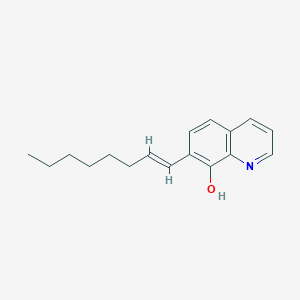
5-Bromo-4-(cyclohexylmethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(cyclohexylmethyl)pyrimidine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The bromine atom is attached to the fifth carbon of the pyrimidine ring, and a cyclohexylmethyl group is attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclohexylmethyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in a suitable solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction mixture is then stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(cyclohexylmethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group from the boronic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(cyclohexylmethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(cyclohexylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or proteins, potentially inhibiting enzymes involved in DNA replication or repair. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: A simpler analog with only a bromine atom attached to the pyrimidine ring.
4-(Cyclohexylmethyl)pyrimidine: Lacks the bromine atom but has the cyclohexylmethyl group.
5-Iodo-4-(cyclohexylmethyl)pyrimidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-4-(cyclohexylmethyl)pyrimidine is unique due to the combination of the bromine atom and the cyclohexylmethyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in various synthetic and medicinal applications.
Eigenschaften
CAS-Nummer |
1346697-43-5 |
|---|---|
Molekularformel |
C11H15BrN2 |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
5-bromo-4-(cyclohexylmethyl)pyrimidine |
InChI |
InChI=1S/C11H15BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 |
InChI-Schlüssel |
NUMJSSHVAQUQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=NC=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
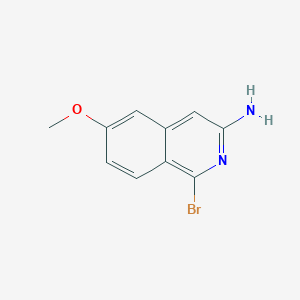
![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)
